1,4-Cyclooctadiene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

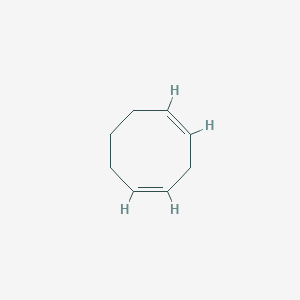

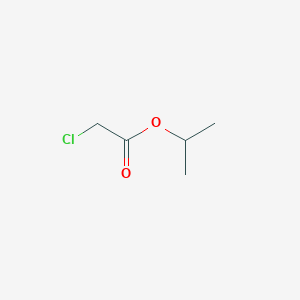

1,4-Cyclooctadiene (COD) is a cyclic hydrocarbon with the molecular formula C8H12. It is a colorless liquid with a boiling point of 144 °C and a melting point of -46 °C. COD is widely used in organic chemistry as a ligand for transition metal catalysts and as a precursor to various chemicals, including cyclooctene, cyclooctene oxide, and cyclooctanone.

Mécanisme D'action

The mechanism of action of 1,4-Cyclooctadiene as a ligand for transition metal catalysts is complex and depends on the specific metal ion and reaction conditions. In general, the 1,4-Cyclooctadiene ligand coordinates to the metal ion through its two double bonds, forming a stable complex. The 1,4-Cyclooctadiene ligand can also act as a chelating ligand, coordinating to the metal ion through both double bonds and one of the carbon atoms in the ring.

Effets Biochimiques Et Physiologiques

There is limited research on the biochemical and physiological effects of 1,4-Cyclooctadiene. However, studies have shown that 1,4-Cyclooctadiene can be toxic to aquatic organisms at high concentrations. It is also a skin irritant and can cause respiratory irritation if inhaled. Therefore, proper safety precautions should be taken when handling 1,4-Cyclooctadiene in the laboratory.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1,4-Cyclooctadiene as a ligand for transition metal catalysts include its high stability, versatility, and low cost. The 1,4-Cyclooctadiene ligand is also easily synthesized and readily available in large quantities. However, the use of 1,4-Cyclooctadiene in catalytic reactions can be limited by its steric bulk, which can hinder its coordination to the metal ion and affect the reaction rate and selectivity.

Orientations Futures

There are several future directions for research on 1,4-Cyclooctadiene. One area of interest is the development of new transition metal complexes using 1,4-Cyclooctadiene as a ligand for catalytic reactions. Another area of research is the synthesis of novel compounds using 1,4-Cyclooctadiene as a precursor, including cyclic ethers and ketones. Further studies on the toxicity and environmental impact of 1,4-Cyclooctadiene are also needed to ensure its safe use in laboratory experiments.

Conclusion

In conclusion, 1,4-Cyclooctadiene is a versatile and widely used ligand for transition metal catalysts in organic chemistry. Its stability, versatility, and low cost make it an attractive option for a variety of catalytic reactions. However, its steric bulk can limit its use in certain reactions. Further research is needed to explore the full potential of 1,4-Cyclooctadiene in catalytic reactions and to ensure its safe use in laboratory experiments.

Méthodes De Synthèse

The most common method of synthesizing 1,4-Cyclooctadiene is through the Diels-Alder reaction of butadiene with ethylene. The reaction is catalyzed by a transition metal complex, typically palladium or nickel, and yields a mixture of isomers, including the 1,4 and 1,5 isomers. The isomers can be separated by distillation or chromatography, with the 1,4 isomer being the most commonly used.

Applications De Recherche Scientifique

1,4-Cyclooctadiene is widely used as a ligand for transition metal catalysts, particularly in the field of organometallic chemistry. The 1,4-Cyclooctadiene ligand is highly versatile and can form stable complexes with a wide range of metal ions, including palladium, platinum, rhodium, and ruthenium. These complexes are used in a variety of catalytic reactions, including hydrogenation, cross-coupling, and olefin metathesis.

Propriétés

Numéro CAS |

16327-22-3 |

|---|---|

Nom du produit |

1,4-Cyclooctadiene |

Formule moléculaire |

C8H12 |

Poids moléculaire |

108.18 g/mol |

Nom IUPAC |

(1Z,4Z)-cycloocta-1,4-diene |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5- |

Clé InChI |

DNZZPKYSGRTNGK-PQZOIKATSA-N |

SMILES isomérique |

C1C/C=C\C/C=C\C1 |

SMILES |

C1CC=CCC=CC1 |

SMILES canonique |

C1CC=CCC=CC1 |

Autres numéros CAS |

16327-22-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)

![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)

![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)

![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)